![molecular formula C4H6F5NO2S B2658872 3,3,4,4,4-Pentafluorobutane-1-sulfonamide CAS No. 29765-92-2](/img/structure/B2658872.png)
3,3,4,4,4-Pentafluorobutane-1-sulfonamide
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Overview
Description
3,3,4,4,4-Pentafluorobutane-1-sulfonamide is a chemical compound with the CAS Number: 29765-92-2 . It has a molecular weight of 227.16 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3,3,4,4,4-pentafluorobutane-1-sulfonamide . The InChI code for this compound is 1S/C4H6F5NO2S/c5-3(6,4(7,8)9)1-2-13(10,11)12/h1-2H2,(H2,10,11,12) .Physical And Chemical Properties Analysis
3,3,4,4,4-Pentafluorobutane-1-sulfonamide is a powder at room temperature . It has a molecular weight of 227.16 .Scientific Research Applications
Environmental Persistence and Toxicity
- Polyfluorinated Compounds (PFCs): PFCs, including perfluorooctane sulfonate (PFOS), perfluorooctanoic acid (PFOA), and related compounds, have raised concerns due to their toxicity and widespread presence in the environment. They are found in the blood of animals and humans globally. Research in this area highlights the long-term challenges they present to scientists, industry leaders, and public health officials (Lindstrom, Strynar, & Libelo, 2011).
Biotransformation and Antioxidant Responses
- Biotransformation in Plants: Research on the biotransformation of perfluorooctane sulfonamide (FOSA), an important PFOS precursor, in plants like soybean and pumpkin, has shown that FOSA is readily taken up and metabolized to PFOS and other compounds. This study also observed significant changes in antioxidant enzyme activities, indicating activation of antioxidant defense systems in plants exposed to FOSA (Zhao et al., 2018).
Environmental Monitoring and Human Exposure
- PFOS in Human Biomonitoring: Studies have shown that PFOS and its related compounds are detectable in human blood, indicating widespread exposure. Investigations into the sources and exposure pathways, particularly for vulnerable groups like children, are essential for understanding and mitigating health risks associated with these compounds (Toms et al., 2009).
Atmospheric Chemistry and Degradation
- Atmospheric Chemistry of Perfluorinated Compounds: The gas-phase reaction of perfluorinated compounds like N-methyl perfluorobutane sulfonamidoethanol (NMeFBSE) with OH radicals has been studied to understand their atmospheric lifetime and degradation products. These studies contribute to the understanding of the environmental fate of these compounds and their impact on perfluorinated contamination (D’eon et al., 2006).
Environmental Fate and Effects
- Microbial Degradation of PFCs: Research into the environmental biodegradability of polyfluoroalkyl chemicals, including microbial degradation in soil and sediment, is crucial for evaluating the environmental fate and effects of these precursors and their derivatives. This knowledge aids in environmental monitoring and ecotoxicological assessment (Liu & Mejia Avendaño, 2013).
Safety and Hazards
properties
IUPAC Name |
3,3,4,4,4-pentafluorobutane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F5NO2S/c5-3(6,4(7,8)9)1-2-13(10,11)12/h1-2H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEBYJVDVXBTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036932 |
Source
|
Record name | 3,3,4,4,4-Pentafluorobutane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29765-92-2 |
Source
|
Record name | 3,3,4,4,4-Pentafluorobutane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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